molecular formula C25H28N4O2 B3005633 N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide CAS No. 1319203-77-4

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide

Numéro de catalogue B3005633
Numéro CAS: 1319203-77-4
Poids moléculaire: 416.525
Clé InChI: CQBMGBVEZBXWDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and potential for interaction with various biological targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and pharmacological activities, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like benzamide derivatives and piperidine-based compounds. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives involves modifications of the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring . Similarly, the synthesis of novel heterocyclic amino acids as described in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with N-mono-substituted hydrazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR, IR, and HRMS. For example, the novel heterocyclic compounds in the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis . These techniques would be essential in analyzing the molecular structure of "N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with various reagents. For instance, substituted pyrazole derivatives were prepared from benzamide starting materials and treated with different hydrazines to afford corresponding pyrazoline derivatives . The kinetics of hydrolysis of amidinating agents like 1-(N1-aroylamidino)-3,5-dimethylpyrazoles have been studied, providing insights into the reactivity of the pyrazole moiety . These studies can help predict the reactivity of the pyrazole group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in conjunction with their synthesis and structural analysis. For example, the importance of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lies in its possession of an N,O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions . The pharmacological screening of some novel benzamide derivatives showed good anti-inflammatory activities and less toxicity . These findings suggest that "N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide" may also possess interesting pharmacological properties that could be explored further.

Applications De Recherche Scientifique

Molecular Interaction and Receptor Binding

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, has shown potent and selective antagonist activity for the CB1 cannabinoid receptor. Research using molecular orbital methods and pharmacophore models has contributed to understanding its interaction with cannabinoid receptors, suggesting its role in developing therapies targeting these receptors (Shim et al., 2002).

Synthesis and Structural Analysis

The synthesis of related compounds, such as chlorantraniliprole starting from 3-methyl-2-nitrobenzoic acid, through esterification, reduction, chlorination, and aminolysis, demonstrates the chemical versatility and potential for producing structurally diverse derivatives with varying biological activities (Chen Yi-fen et al., 2010).

Metabolic and Pharmacokinetic Studies

Research on the identification of human metabolites and the investigation of transporter-mediated renal and hepatic excretion of metabolites provides insight into the pharmacokinetics and potential therapeutic applications of compounds like YM758, an If channel inhibitor (Umehara et al., 2009).

Antagonistic Properties and Selectivity

Studies on compounds like SR141716A and NESS 0327 have demonstrated selectivity and potency as CB1 receptor antagonists, highlighting their potential in medical research and therapeutic applications targeting cannabinoid receptors (Ruiu et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Orientations Futures

The potential applications and future directions for research on this compound would depend on its biological activity. Compounds containing pyrazole rings are found in a variety of pharmaceuticals and agrochemicals, so this compound could potentially be of interest in these areas .

Propriétés

IUPAC Name

N-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-16-8-9-20(18(3)14-16)22-15-23(28-27-22)25(31)29-12-10-19(11-13-29)26-24(30)21-7-5-4-6-17(21)2/h4-9,14-15,19H,10-13H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBMGBVEZBXWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.